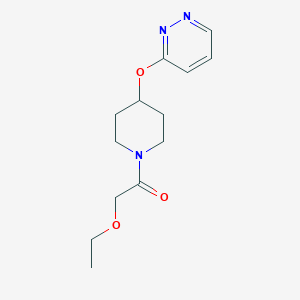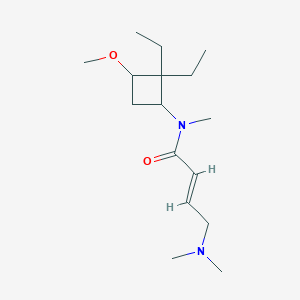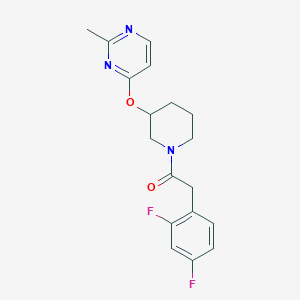
2-Ethoxy-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone, also known as JNJ-10181457, is a small molecule inhibitor that has been studied for its potential therapeutic application in various diseases. This compound was first synthesized by Johnson & Johnson Pharmaceutical Research and Development in 2005. Since then, it has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future applications.
Aplicaciones Científicas De Investigación
Improving Learning and Memory Dysfunction
2-Ethoxy-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone derivatives have been investigated for their potential to improve learning and memory dysfunction. Research on derivatives such as 2-[1-(4-Methylpiperazine)]-2-[1-(2-Pyridine)Ethoxy]ethyl and 1-(4-Methylpiperazin-1-yl)-2-(1-(pyridin-2-yl)Ethoxy) Ethanone showed significant efficacy in enhancing learning and memory in mice models. These compounds were found to reduce error frequency and prolong latency in darkness avoidance tests, and shorten arrival time in water maze tests, indicating their potential in improving cognitive functions (Zhang Hong-ying, 2012).
Antimicrobial Activity
The synthesis of new pyridine derivatives, including those related to this compound, has shown variable and modest antimicrobial activity against investigated strains of bacteria and fungi. These findings suggest the utility of such compounds in developing new antimicrobial agents, highlighting the importance of structural modifications to enhance efficacy (Patel, Agravat, & Shaikh, 2011).
Analgesic and Antiparkinsonian Activities
Derivatives synthesized from 2-chloro-6-ethoxy-4-acetylpyridine have displayed promising analgesic and antiparkinsonian activities. These compounds, by virtue of their structural diversity, have been compared favorably to standard drugs such as Valdecoxib® and Benzatropine®, suggesting their potential in treating pain and Parkinson's disease (Amr, Maigali, & Abdulla, 2008).
Hydrogen-bonding Patterns in Enaminones
The study of hydrogen-bonding patterns in enaminones, including derivatives similar to this compound, reveals significant insights into their structural properties. These patterns play a crucial role in determining the stability and reactivity of such compounds, influencing their potential applications in medicinal chemistry and material science (Balderson, Fernandes, Michael, & Perry, 2007).
Synthesis of Zwitterionic Pyridazine Derivatives
The synthesis of zwitterionic pyridazine derivatives from compounds including ethyl 2-piperidine-carboxylate demonstrates innovative approaches to creating heterocyclic compounds with unique properties. Such compounds have applications in various fields, including pharmaceuticals and materials science, due to their unique chemical behavior (Yamazaki, Nagata, Nohara, & Urano, 1971).
Propiedades
IUPAC Name |
2-ethoxy-1-(4-pyridazin-3-yloxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-2-18-10-13(17)16-8-5-11(6-9-16)19-12-4-3-7-14-15-12/h3-4,7,11H,2,5-6,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLAIOYLOUOCFDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCC(CC1)OC2=NN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-4-[2-(3-fluorophenyl)-1,3-thiazol-5-yl]-2-pyrimidinamine](/img/structure/B2692549.png)
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2692550.png)

![2,5-dichloro-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)thiophene-3-carboxamide](/img/structure/B2692552.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2692553.png)

![N-(4-methoxyphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2692556.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2692561.png)
![Methyl (3S,4S)-4-phenyl-1-[3-(prop-2-enoylamino)propanoyl]pyrrolidine-3-carboxylate](/img/structure/B2692562.png)
![6-[5-(3-Fluoro-4-methylbenzoyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2692563.png)


